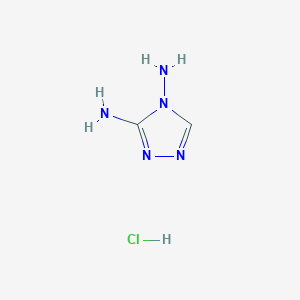
4H-1,2,4-Triazole-3,4-diamine hydrochloride
描述
4H-1,2,4-Triazole-3,4-diamine hydrochloride is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary target of 4H-1,2,4-Triazole-3,4-diamine hydrochloride is the enzyme ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis, making it a significant target for antineoplastic agents .
Mode of Action
This compound acts as an inhibitor of the ribonucleoside-diphosphate reductase enzyme . By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s action affects the DNA synthesis pathway . By inhibiting ribonucleoside-diphosphate reductase, the compound prevents the formation of deoxyribonucleotides, the building blocks of DNA . This disruption can lead to a halt in cell division and growth, particularly affecting cells that divide rapidly, such as cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of DNA synthesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound has potential as an antineoplastic agent .
生化分析
Biochemical Properties
It is known that triazoles can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole compound and the biomolecules it interacts with.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4H-1,2,4-Triazole-3,4-diamine hydrochloride in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole-3,4-diamine hydrochloride typically involves the cyclization of hydrazine derivatives with formamide or other suitable reagents. One common method includes the reaction of hydrazine hydrochloride with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another approach involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to achieve the desired triazole structure .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally benign methods. For instance, ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium is a viable method for commercial applications .
化学反应分析
Types of Reactions
4H-1,2,4-Triazole-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole derivatives.
Reduction: Reduction reactions can yield different substituted triazoles.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrochloride, formamide, triflic anhydride, and ceric ammonium nitrate. Reaction conditions often involve microwave irradiation, oxidative cyclization, and the use of recyclable reaction media .
Major Products Formed
The major products formed from these reactions are various substituted triazoles, which can be further functionalized for specific applications .
科学研究应用
4H-1,2,4-Triazole-3,4-diamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antineoplastic agent and DNA synthesis inhibitor.
Industry: The compound is used in the development of agrochemicals and materials science.
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole: A structural isomer with distinct reactivity and applications.
Uniqueness
4H-1,2,4-Triazole-3,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit DNA synthesis and its potential as an antineoplastic agent set it apart from other triazole derivatives .
属性
IUPAC Name |
1,2,4-triazole-3,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.ClH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICKPJQMKOQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















